2-Amino-N-(cyclopropylmethyl)benzenesulfonamide
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Overview
Description
2-Amino-N-(cyclopropylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol . It is characterized by the presence of an amino group, a cyclopropylmethyl group, and a benzenesulfonamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(cyclopropylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-Amino-N-(cyclopropylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-N-(cyclopropylmethyl)benzenesulfonamide include:
- 2-Amino-N-(methyl)benzenesulfonamide
- 2-Amino-N-(ethyl)benzenesulfonamide
- 2-Amino-N-(propyl)benzenesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclopropylmethyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .
Properties
CAS No. |
954259-78-0 |
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Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-amino-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-9-3-1-2-4-10(9)15(13,14)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2 |
InChI Key |
DAAXVEFVCCEUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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